2-Benzylglutamic acid
Description
Structure
3D Structure
Properties
CAS No. |
3183-16-2 |
|---|---|
Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
2-amino-2-benzylpentanedioic acid |
InChI |
InChI=1S/C12H15NO4/c13-12(11(16)17,7-6-10(14)15)8-9-4-2-1-3-5-9/h1-5H,6-8,13H2,(H,14,15)(H,16,17) |
InChI Key |
GHBDJTAKZXGXIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CCC(=O)O)(C(=O)O)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 Benzylglutamic Acid and Its Analogues
Stereoselective Synthesis of 2-Benzylglutamic Acid and its Enantiomers
The control of stereochemistry is paramount in the synthesis of biologically active molecules. For this compound, which possesses a chiral center at the α-carbon, the development of enantioselective methods is crucial for obtaining optically pure enantiomers.
Asymmetric Reductive Amination for α-N-Benzylamino Acid Synthesis
A prominent and efficient method for the asymmetric synthesis of α-N-benzylamino acids is the reductive amination of α-keto acids. This one-pot reaction involves the condensation of an α-keto acid with benzylamine (B48309) to form an intermediate imine, which is then stereoselectively reduced to the corresponding N-benzylamino acid.
A significant advancement in this area involves the use of high-throughput screening of chiral phosphine (B1218219) ligands for rhodium(I) complexes to identify effective homogeneous catalysts. Current time information in Bangalore, IN. This approach has led to the successful synthesis of a variety of chiral α-amino acids with high enantiomeric excess (ee). Current time information in Bangalore, IN. For the synthesis of N-benzylglutamic acid, the reductive amination of 2-oxoglutaric acid with benzylamine serves as a direct route.
Development of Chiral Catalysts for Enantioselective Production
The success of asymmetric reductive amination hinges on the development of highly efficient and selective chiral catalysts. Research has shown that rhodium complexes with specific chiral diphosphine ligands are particularly effective.
Through systematic screening, ligands such as (R,R)-Deguphos and (R,R)-Norphos have been identified as superior for the rhodium-catalyzed asymmetric reductive amination of α-keto acids. acs.org In the case of the reductive amination of 2-oxoglutaric acid, the choice of catalyst significantly impacts both the yield and the enantioselectivity of the resulting N-benzylglutamic acid. acs.org For instance, the use of a [Rh(R,R)-Deguphos]BF4 catalyst resulted in N-benzylglutamic acid with a 60% ee, while the Norphos catalyst led to a higher yield but lower enantioselectivity. acs.org
| Catalyst Precursor | Substrate | Product | Yield (%) | ee (%) |
| [Rh(R,R)-Deguphos]BF4 | 2-Oxoglutaric acid | N-Benzylglutamic acid | 25 | 60 (S) |
| [Rh(R,R)-Norphos]BF4 | 2-Oxoglutaric acid | N-Benzylglutamic acid | 45 | 48 (S) |
Table 1: Enantioselective Reductive Amination of 2-Oxoglutaric Acid with Different Chiral Rhodium Catalysts. acs.org
Advanced Synthetic Routes to this compound Derivatives
Beyond direct asymmetric synthesis, several advanced routes have been developed for the preparation of this compound and its structurally diverse analogues. These methods often involve multiple steps and offer flexibility in introducing various substituents.
Reduction of N-Benzoyl Derivatives of L-Glutamic Acid Esters
A versatile method for preparing N-benzylamino alcohols involves the reduction of N-benzoyl derivatives of amino acid esters. researchgate.net This approach can be adapted to synthesize derivatives of this compound. The synthesis of N-p-aminobenzoyl-L-glutamic acid, for example, proceeds through the reduction of N-p-nitrobenzoyl-L-glutamic acid. This multi-step process begins with the acylation of p-nitrobenzoic acid to p-nitrobenzoyl chloride, followed by a condensation reaction with sodium glutamate (B1630785). The final step is the reduction of the nitro group to an amino group using a reducing agent such as hydrazine (B178648) hydrate (B1144303) with a ferric trichloride (B1173362) hexahydrate catalyst. google.com
| Step | Reactants | Reagents | Product |
| 1 | p-Nitrobenzoic acid | Oxalyl chloride, DMF, THF | p-Nitrobenzoyl chloride |
| 2 | p-Nitrobenzoyl chloride, Sodium glutamate | - | N-p-nitrobenzoyl-L-glutamic acid |
| 3 | N-p-nitrobenzoyl-L-glutamic acid | Hydrazine hydrate, FeCl3·6H2O | N-p-aminobenzoyl-L-glutamic acid |
Table 2: Synthetic Scheme for N-p-aminobenzoyl-L-glutamic acid. google.com
Synthesis via N-Carboxyanhydride Precursors
N-Carboxyanhydrides (NCAs) are valuable intermediates in the synthesis of polypeptides and other amino acid derivatives. γ-Benzyl L-glutamate N-carboxyanhydride is a key precursor for introducing the N-benzylglutamic acid moiety. cymitquimica.com The synthesis of NCAs can be achieved through various methods, including the Fuchs-Farthing method, which involves the direct phosgenation of free α-amino acids. mdpi.com More recent and greener approaches utilize carbon dioxide as a C1 building block in the presence of a coupling reagent like n-propylphosphonic anhydride (B1165640) (T3P) to convert amino acids directly into their corresponding NCAs. rsc.orgresearchgate.net This method has been successfully applied to synthesize a variety of NCAs, including those derived from N-alkylated amino acids. researchgate.net
A robust and moisture-tolerant method for NCA synthesis employs epoxy compounds as scavengers for hydrogen chloride, which facilitates the ring-closure and prevents acid-catalyzed decomposition of the NCA product. This has enabled the synthesis of over 30 different α/β-amino acid NCAs with high yields and purities. pku.edu.cn
Multi-step Reaction Pathways for Substituted Benzylamino Acid Analogues
The synthesis of substituted benzylamino acid analogues often requires multi-step reaction sequences that allow for the introduction of diverse functional groups. One such strategy involves the derivatization of (2S)-pyroglutamic acid to produce L-γ-methylene glutamic acid and its analogues. google.com This process includes the formation of a 4-enamine derivative, which is then converted to a 4-hydroxymethylidene derivative and subsequently reduced to the 4-methylene derivative before decyclization to the final product. google.com
Another approach to substituted glutamic acid derivatives starts from D-glucose. This pathway allows for the synthesis of β-hydroxy derivatives of L-glutamic acid. rsc.org The synthesis commences with the Pinnick oxidation of a D-glucose-derived azido (B1232118) aldehyde, followed by a Wolff rearrangement to form a homologated methyl ester. This intermediate can then be converted into various C3-substituted glutamic acid derivatives, including those with a benzyl (B1604629) ester. rsc.org
Generation of Benzylamino Alcohols from Natural Amino Acids
The synthesis of benzylamino alcohols from natural amino acids serves as a foundational strategy for producing analogues of this compound. This approach leverages the inherent chirality of natural amino acids to create stereochemically defined building blocks. researchgate.net The transformation of the hydroxyl group in β-amino alcohols, derived from these natural sources, into a good leaving group can lead to rearranged β-amino alcohols with high enantiomeric excess. researchgate.net This method has been successfully applied to the ring expansion of prolinols to substituted 3-hydroxypiperidines. researchgate.net
A notable application of this strategy is the catalytic asymmetric Tsuji-Trost benzylation, where N-unprotected amino acid esters act as nucleophiles in reactions with benzyl alcohol derivatives. nih.gov This method, promoted by a ternary catalyst system, yields various unnatural, optically active α-benzyl amino acids in good to excellent yields and enantioselectivities. nih.gov Furthermore, the synthesis of γ-amino acid analogues can be achieved through a radical 1,4-addition of carbon radicals, derived from α-amino acid derivatives, to acrylic compounds. nih.gov
Synthesis of Quinoxaline (B1680401) and Thiazolone Derivatives Bearing Benzylamino and Glutamate Moieties
The fusion of benzylamino and glutamate moieties with heterocyclic scaffolds like quinoxalines and thiazolones has led to the development of compounds with significant biological potential.
The classical method for synthesizing quinoxalines involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound. nih.govsapub.org However, this often requires high temperatures and strong acid catalysts. nih.gov More recent and efficient methods utilize catalysts like alumina-supported heteropolyoxometalates or camphorsulfonic acid, allowing the reaction to proceed at room temperature with high yields. nih.govijrar.org One-pot cascade processes have also been developed, involving the acidic elimination of α-aminoxylated dicarbonyl compounds to generate 1,2,3-tricarbonyl compounds, which then condense with dinucleophiles to form quinoxaline scaffolds without the need for extra catalysts or harsh conditions. nih.gov
The synthesis of thiazolone derivatives often begins with a key intermediate, which can be further modified. For instance, (Z)-4-aryliden-5(4H)-thiazolones can be prepared from oxazolones and thioacetic acid. acs.org These thiazolones can then undergo various reactions, including [2+2]-photocycloaddition to form diaminotruxillic-type cyclobutanes. acs.org Another route involves the migratory cyclization of N-benzyl-2-chloroacetamide to form 2-(benzylamino)thiazol-4(5H)-one, a key intermediate for synthesizing a range of (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one derivatives. nih.gov
Synthesis of Benzyl Derivatives of Heterocyclic Systems
The incorporation of a benzyl group into various heterocyclic systems is a common strategy in medicinal chemistry. Organoselenium reagents have proven to be effective in the synthesis of diverse heterocyclic compounds, including those with privileged structures found in natural products and pharmaceuticals. chim.it Domino processes using vinyl selenones as bis-electrophiles and various bis-nucleophiles can lead to the one-pot synthesis of six and seven-membered benzo-1,4-heterocyclic compounds in good yields. chim.it
Another approach involves the uncatalyzed amine exchange reaction of substituted 3-anilinopropanamides with benzylamine to produce N-benzyl derivatives. scirp.org Subsequent facile ring closure can lead to the formation of 4-hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinolines. scirp.org
Optimization of Reaction Conditions for this compound Synthesis
The efficiency and selectivity of synthetic routes to this compound and its analogues are highly dependent on the reaction conditions. Careful optimization of parameters such as solvents, additives, temperature, and pressure is critical for maximizing yields and obtaining the desired products.
Impact of Solvents and Additives on Reaction Efficiency and Selectivity
The choice of solvent can significantly influence the outcome of a reaction. In the asymmetric reductive amination for the synthesis of α-N-benzylamino acids, alcohols have been identified as the optimal solvent, leading to maximum yield and high enantiomeric excess. acs.org The presence of an acid can accelerate the reaction, while strong bases and aprotic solvents have a detrimental effect. acs.org For the synthesis of quinoxaline derivatives, ethanol (B145695) is often the solvent of choice, providing higher yields compared to methanol, acetonitrile, or ethanol/water mixtures. ijrar.org In some cases, the use of co-solvents like tetrahydrofuran (B95107) (THF) in supercritical carbon dioxide can dramatically alter the reaction profile, for instance, by reducing dechlorination in debenzylation reactions. nottingham.ac.uk
Additives also play a crucial role. In the synthesis of quinoxalines, camphorsulfonic acid has been used as an efficient organocatalyst. ijrar.org The use of a chiral aldehyde, a palladium species, and a Lewis acid as a ternary catalyst system has been shown to be effective in the asymmetric α-benzylation of N-unprotected amino acids. nih.gov
Strategies for Enhancing Reaction Yields
Several strategies can be employed to improve the yields of reactions for synthesizing this compound and its analogues. High-throughput screening of a large library of chiral ligands can be a very effective approach to identify the most efficient catalysts and reaction conditions for a specific transformation, such as the enantioselective reductive amination of α-keto acids. acs.org This method led to the identification of a Rh(I) catalyst based on (R,R)-Deguphos as being superior for the synthesis of (S)-N-benzylalanine. acs.org
Optimizing the catalyst system is another key strategy. For instance, in the synthesis of quinoxaline derivatives, it was found that a CuH₂PMo₁₁VO₄₀ catalyst supported on alumina (B75360) showed higher activity compared to an iron-containing counterpart. nih.gov Furthermore, procedural modifications, such as the slow addition of reactants, can be crucial in complex reactions to favor the desired product and minimize the formation of side products. preprints.org
Considerations for Gram-Scale Synthesis of this compound
Key considerations in this process involve the management of reaction exotherms, reagent addition rates, and efficient mixing, which become more complex in larger vessels. idbs.com The surface-area-to-volume ratio decreases upon scale-up, which can significantly impact heat and mass transfer, potentially leading to the formation of side products or affecting stereochemical control. idbs.com
Several synthetic strategies for related amino acids and complex molecules have been successfully adapted for gram-scale, offering valuable insights applicable to this compound production. For instance, in the synthesis of N-benzylated amino acids, optimization of catalysts and solvents is crucial. Homogeneous catalysts, such as specific rhodium-phosphine complexes, have been used for the highly enantioselective reductive amination of α-keto acids to produce chiral amino acids. acs.org In one study, the asymmetric reductive amination of phenylpyruvic acid with benzylamine was successfully performed on a 10 mmol scale, yielding the product with quantitative yield and 98% enantiomeric excess through crystallization directly from the reaction mixture. acs.org
The choice of reagents is also critical for efficiency and ease of handling at a larger scale. For amidation reactions, which are central to forming peptide bonds or in derivatization, reagents like B(OCH2CF3)3 (tris(2,2,2-trifluoroethyl) borate) have been employed for gram-scale synthesis, allowing for high yields and simplified purification. acs.orgacs.org This method avoids traditional coupling agents that can be expensive or lead to difficult-to-remove byproducts. Similarly, the use of cesium carbonate (Cs2CO3) has been shown to be highly effective for alkylation steps in gram-scale syntheses due to its high reactivity and solubility in organic solvents, facilitating smooth reactions under mild conditions. mdpi.com
Purification is often the bottleneck in scaling up chemical syntheses. Standard laboratory techniques like column chromatography are often impractical and costly for large quantities. Therefore, developing alternative purification strategies is paramount.
Key Purification Strategies for Gram-Scale Synthesis:
| Purification Method | Description | Advantages for Scale-Up | Disadvantages/Challenges | Source |
| Crystallization | The product is precipitated from the reaction mixture or a suitable solvent system as a crystalline solid. | Can yield very pure material, avoids chromatography, cost-effective. | Product must be a stable solid; requires careful solvent selection and control of conditions. | acs.org |
| Solid-Phase Workup | The crude product is passed through a cartridge containing a resin (e.g., silica, ion-exchange) that selectively retains impurities or the product. | Avoids aqueous workup and column chromatography, can be faster and use less solvent. | Resin capacity can be a limitation; may not be suitable for all types of impurities. | acs.orgacs.org |
| Liquid-Liquid Extraction | Modified acid/base washes to separate the product from starting materials and byproducts based on solubility differences. | Simple, inexpensive, and scalable method for separating acidic, basic, and neutral compounds. | Can be solvent-intensive; emulsion formation can be problematic with larger volumes. | rsc.org |
| Distillation | Used for purifying liquid products or removing volatile solvents/reagents. | Highly effective for volatile compounds; can be performed on a very large scale. | Not applicable to non-volatile solids like amino acids; requires thermal stability of the compound. | acs.org |
For the gram-scale synthesis of chiral molecules like this compound, maintaining stereochemical integrity is of utmost importance. Reaction conditions that are benign on a small scale might lead to racemization at larger scales due to longer reaction times or localized temperature increases. Therefore, careful monitoring and control of reaction parameters are essential. acs.org The development of robust, scalable, and stereoselective routes, potentially involving enzymatic resolutions or asymmetric catalysis, is a key goal for the efficient production of enantiomerically pure this compound.
Mechanistic Investigations of Reactions Involving 2 Benzylglutamic Acid Analogues
Reaction Mechanism Elucidation in 2-Benzylglutamic Acid Synthesis and Transformation
The synthesis of this compound and its analogues often involves complex, multi-step reactions. Understanding the underlying mechanisms is key to controlling reaction outcomes and improving yields.
Identification of Key Catalytic Intermediates (e.g., Carbanions, CO2)
In the synthesis of this compound analogues, the formation of specific intermediates plays a pivotal role. For instance, in the carboxylation of unsaturated amines to form cyclic urethanes, which are structurally related to cyclized glutamic acid derivatives, alkenylgold(I) complexes have been identified as key catalytic intermediates. mdpi.com The reaction of a gold(I) hydroxide (B78521) complex with an unsaturated amine in the presence of carbon dioxide leads to the formation of these intermediates. mdpi.com
Furthermore, the generation of carbanionic species is a critical step in many carbon-carbon bond-forming reactions used to introduce the benzyl (B1604629) group. In the gas phase, the fragmentation of deprotonated N-(phenylsulfonyl)-benzeneacetamide, a model system, has been shown to proceed through the formation of a benzyl anion within an ion/neutral complex. rsc.org This complex, [C₆H₅CH₂⁻/C₆H₅SO₂NCO], is generated by the cleavage of the CH₂–CO bond. rsc.org While this occurs in the gas phase, it provides insight into the potential intermediates that could be involved in related solution-phase reactions.
The role of CO₂ as a reactant and its incorporation into the molecular framework is central to carboxylation reactions. In the synthesis of alkenylgold(I) complexes from propargylamines and CO₂, the carbon dioxide molecule is directly incorporated into the resulting cyclic urethane (B1682113) structure. mdpi.com
Mechanistic Pathways of Amine-Carbonyl Condensation Reactions
The condensation of amines with carbonyl compounds is a fundamental reaction in the synthesis of many organic molecules, including precursors to this compound analogues. These reactions are typically acid-catalyzed and proceed through a series of reversible steps. wikipedia.org
The general mechanism involves the nucleophilic addition of the amine to the carbonyl carbon. wikipedia.orgvanderbilt.edu This is followed by a proton transfer from the nitrogen to the oxygen, resulting in the formation of a hemiaminal or carbinolamine intermediate. wikipedia.org In the case of primary amines, this intermediate then undergoes an elimination reaction, losing a molecule of water to form an imine. wikipedia.org The removal of water is often necessary to drive the reaction to completion. wikipedia.org In an acidic environment, the final product can be an iminium salt. wikipedia.org
The direct reaction between a carboxylic acid and an amine can be challenging because the basic amine can deprotonate the carboxylic acid, forming an unreactive carboxylate. libretexts.org To overcome this, activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) are often used. The carboxylic acid adds to the DCC molecule, forming a good leaving group that can then be displaced by the amine. libretexts.org
Mechanistic Studies of Chemical Reactions of this compound Derivatives
The chemical reactivity of this compound derivatives is a subject of ongoing research. For instance, new 4-substituted glutamic acid derivatives have been synthesized, and their structures confirmed through various spectroscopic methods. researchgate.net Mechanistic studies often employ computational methods, such as Density Functional Theory (DFT), to investigate potential reaction pathways and transition states. marquette.eduresearchgate.net These theoretical calculations help to rationalize experimental observations and predict the feasibility of different mechanisms. researchgate.net
In the context of related structures, such as 2-aminobenzylamines reacting with aldehydes, iridium-catalyzed hydrogen transfer has been utilized in the synthesis of quinazolines. marquette.edu Copper-catalyzed oxidative coupling reactions have also been employed for the synthesis of various heterocyclic compounds. unimi.it
Gas-Phase Fragmentation Mechanisms of Benzyl-Aminated Species
Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structure and fragmentation pathways of molecules in the gas phase. For benzyl-aminated species, these studies reveal characteristic fragmentation patterns.
Characterization of Carbocation Elimination Pathways
In the collision-induced dissociation (CID) of peptides containing benzyl-aminated lysine (B10760008) residues, two primary fragmentation pathways are observed. nih.govcore.ac.uk One is the typical backbone fragmentation leading to sequence ions. nih.gov The other, known as the Carbocation Elimination (CCE) pathway, involves the cleavage of the Cζ-Nε bond of the derivatized lysine side chain. nih.govcore.ac.uk This results in the elimination of the benzyl group as a stable benzylic or tropylium (B1234903) carbocation ([C₇H₇]⁺) and a peptide product ion with a reduced charge state. researchgate.netnih.govcore.ac.uk The prevalence of the CCE pathway increases with the precursor ion's charge state. researchgate.netcore.ac.uk For doubly-charged precursors, both fragmentation pathways are observed, but for triply-charged ions, the CCE pathway is almost exclusive. researchgate.netcore.ac.uk This charge-directed reaction is believed to be dependent on the protonation of the secondary ε-amino group of the derivatized lysine. nih.govcore.ac.uk
| Precursor Ion Charge State | Observed Fragmentation Pathways | Reference |
|---|---|---|
| Doubly-charged | Backbone Fragmentation and Carbocation Elimination | researchgate.netcore.ac.uk |
| Triply-charged | Almost exclusively Carbocation Elimination | researchgate.netcore.ac.uk |
Determination of Transition State Barriers
To gain deeper insight into the competition between different fragmentation pathways, molecular orbital calculations are employed to determine the transition state barriers for each process. core.ac.uk For benzyl-aminated peptides, calculations have been performed to understand the CCE pathway. core.ac.uk By scanning the potential energy surface at the B3LYP level of theory, the energy required to cleave the C-N bond can be determined. core.ac.uk
In a related study on ortho-hydroxybenzyl-aminated peptides, theoretical calculations showed that the retro-Michael pathway (leading to a neutral loss) is kinetically favored over the CCE pathway, and both are favored over amide bond cleavage. researchgate.net These calculations involve locating the transition state structures and determining their energies relative to the ground state of the precursor ion.
| Fragmentation Pathway | Kinetic Favorability | Reference |
|---|---|---|
| Retro-Michael Pathway | Favored | researchgate.net |
| Carbocation Elimination (CCE) | Less favored than Retro-Michael | researchgate.net |
| Amide Cleavage | Least favored | researchgate.net |
Mechanisms of Biological Carboxylation of Glutamic Acid Residues
The biological carboxylation of glutamic acid (Glu) is a critical post-translational modification essential for the function of a specific group of proteins, known as vitamin K-dependent (VKD) proteins. mdpi.com This process, which occurs in the endoplasmic reticulum, involves the conversion of specific Glu residues into γ-carboxyglutamic acid (Gla). mdpi.comwikipedia.org The presence of Gla residues is paramount for the biological activity of these proteins, enabling them to bind calcium ions, a step that often precedes their interaction with cell membranes and other proteins. scbt.comwikipedia.org This modification is fundamental to physiological processes including blood coagulation, bone metabolism, and signal transduction. scbt.comhaematologica.org The study of this mechanism often employs analogues of glutamic acid, such as this compound and various cyclic analogues, to probe the conformational requirements and kinetics of the enzymatic active site. researchgate.net
Key Components of the Vitamin K-Dependent Carboxylation System
The biological carboxylation of glutamate (B1630785) relies on the coordinated action of several key molecules and protein domains. The table below outlines the primary components and their respective roles in this vital post-translational modification process.
| Component | Abbreviation | Primary Function |
| γ-Glutamyl Carboxylase | GGCX | An integral membrane enzyme that catalyzes the carboxylation of glutamate residues. wikipedia.org |
| Vitamin K Hydroquinone (B1673460) | KH₂ | The reduced form of vitamin K, which acts as a cofactor and provides the energy for the reaction upon its oxidation. mdpi.com |
| Vitamin K Epoxide | KO | The oxidized form of vitamin K, produced as a byproduct of the carboxylation reaction. mdpi.com |
| Vitamin K Epoxide Reductase | VKORC1 | An enzyme that reduces vitamin K epoxide back to its active hydroquinone form, completing the vitamin K cycle. mdpi.com |
| Glutamic Acid Residue | Glu | The amino acid residue within a target protein that is the substrate for carboxylation. nih.gov |
| γ-Carboxyglutamic Acid Residue | Gla | The modified amino acid residue, containing two carboxyl groups, which confers calcium-binding properties to the protein. wikipedia.org |
| Propeptide Domain | - | A recognition sequence on the substrate protein that binds to GGCX, ensuring substrate specificity and processive carboxylation. haematologica.orgpnas.org |
The mechanism of carboxylation is a sophisticated chemical event. It is proposed to begin with the activation of vitamin K hydroquinone by GGCX. mdpi.com This is followed by the abstraction of a proton from the γ-carbon of a glutamic acid residue, creating a highly reactive carbanion intermediate. mdpi.compnas.org This carbanion then attacks a molecule of carbon dioxide, resulting in the formation of γ-carboxyglutamic acid. mdpi.com The entire sequence is tightly regulated to prevent wasteful oxidation of vitamin K. pnas.org Research indicates that the binding of both the propeptide and the glutamate-containing substrate to the carboxylase is required to convert the enzyme's epoxidase function from an inactive to an active state. pnas.org
Proposed Step-wise Mechanism of γ-Glutamyl Carboxylation
The conversion of a single glutamic acid residue to γ-carboxyglutamic acid is a multi-step enzymatic process. The following table details the proposed sequence of events at the active site of γ-glutamyl carboxylase.
| Step | Mechanistic Description | Key Intermediates/Products |
| 1. Vitamin K Activation | A base within the GGCX active site deprotonates vitamin K hydroquinone (KH₂). mdpi.com | Activated Vitamin K |
| 2. Formation of Strong Base | The activated vitamin K reacts with molecular oxygen (O₂) to form a highly reactive, strong base intermediate (a vitamin K peroxy- or oxy-anion). mdpi.com | Vitamin K superbase |
| 3. Proton Abstraction | The strong vitamin K base abstracts a proton from the γ-carbon of the target glutamic acid (Glu) residue. mdpi.compnas.org | Glutamyl carbanion |
| 4. Carboxylation | The nucleophilic glutamyl carbanion attacks a molecule of carbon dioxide (CO₂). mdpi.com | γ-Carboxyglutamic acid (Gla) |
| 5. Product Formation | The vitamin K intermediate collapses, releasing vitamin K epoxide (KO) as the final oxidized product. mdpi.com | Vitamin K epoxide (KO) |
Biochemical and Biological Research Pertaining to 2 Benzylglutamic Acid and Its Analogues
Enzyme Inhibition Studies of 2-Benzylglutamic Acid Derivatives
Derivatives and structural analogues of glutamic acid have been a focal point in biochemical research, particularly in the field of enzyme inhibition. By modifying the core glutamic acid structure, scientists have developed a range of molecules with inhibitory activity against various key enzymes involved in pathological and physiological processes.
Glutamic acid moieties are a cornerstone in the structure of antifolates, compounds that interfere with the action of folic acid. Research has extensively explored how replacing or modifying this glutamate (B1630785) residue in known inhibitors impacts their efficacy against folate-dependent enzymes, which are crucial for DNA synthesis and cell proliferation.
Thymidylate Synthase (TS): TS is a critical enzyme in the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. Analogues of the potent TS inhibitor N-[4-[N-[(3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]-N-prop-2-ynylamino]benzoyl]-L-glutamic acid, where the L-glutamic acid portion is replaced by other α-amino acids, have been synthesized. nih.gov Generally, these modifications result in compounds with equivalent potency to the parent inhibitor, provided the replacing amino acid has a lipophilic α-substituent. nih.gov However, these analogues are not converted to polyglutamated forms within the cell, leading to lower cytotoxicity. nih.govtandfonline.com Replacing the glutamic acid with aminophosphonic acids resulted in analogues that were considerably less potent as TS inhibitors. tandfonline.com Another approach involved removing the α-carboxylic acid to create analogues with simple alkyl amide or benzyl (B1604629) amide derivatives, which were less potent TS inhibitors but could enter cells more easily. nih.gov
Dihydrofolate Reductase (DHFR): DHFR reduces dihydrofolate to tetrahydrofolate, a key step in folate metabolism. mdpi.com Methotrexate (MTX) and aminopterin (B17811) (AMT) are classical DHFR inhibitors. Analogues have been created where the L-glutamate moiety is replaced by DL-2-aminoalkanedioic acids with longer carbon chains. nih.gov These chain-extended analogues were all potent inhibitors of L1210 mouse leukemia DHFR. nih.gov Similarly, novel glutamic acid derivatives have been designed as dual inhibitors of both TS and DHFR. For instance, N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid was found to be a potent dual inhibitor of human TS and human DHFR. drugbank.com
Glycinamide Ribonucleotide Formyltransferase (GARFT): GARFT is another key enzyme in the de novo purine (B94841) biosynthesis pathway. clinexprheumatol.org Poly-gamma-glutamyl derivatives of homofolate and tetrahydrohomofolate have been shown to be potent inhibitors of GARFT. nih.gov The most significant inhibition was observed with (6R,S)-H4HPteGlu4-6, which had IC50 values ranging from 1.3 to 0.3 microM. nih.gov Other GARFT inhibitors based on glutamic acid structures, such as LY329201 ((R)-N-[[5-[2-(2-amino-1,4,5,6,7,8-hexahydro-4-oxopyrido[2,3-d]pyrimidin-6-yl)ethyl]-2-thienyl]carbonyl]-L-glutamic acid disodium (B8443419) salt), have also been investigated for their ability to inhibit purine biosynthesis and macrophage inflammatory processes. clinexprheumatol.orgnih.gov
Analogues of glutamic acid have been explored as potential therapeutic agents for neurodegenerative diseases like Alzheimer's disease by targeting key enzymes in the brain.
Cholinesterases (AChE and BuChE): Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibiting these enzymes is a primary strategy for treating Alzheimer's disease. researchgate.net Novel multifunctional compounds have been designed using an L-glutamic acid moiety as a biocompatible linker to join an N-benzylpiperidine fragment (to inhibit AChE at the catalytic active site) and an N-protecting group (to interact with the peripheral anionic site). nih.govacs.org These derivatives inhibit both human AChE and BuChE at submicromolar concentrations. researchgate.netnih.govacs.org Furthermore, amino acid analogues with a 9-fluorenylmethyloxycarbonyl (Fmoc) group have been identified as selective inhibitors of BuChE over AChE. nih.gov Structural differences in the active sites of AChE and BuChE, with BuChE having a larger active site gorge, allow for the design of such selective inhibitors. calstate.edu
Beta-Secretase (BACE-1): BACE-1 is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides, which form the amyloid plaques characteristic of Alzheimer's disease. nih.govd-nb.infoe-century.us The first BACE-1 inhibitors developed were often peptidomimetics based on the amino acid sequence of the APP cleavage site, which can include glutamic acid. nih.govnih.gov For example, the potent inhibitor OM00-3 has the sequence Glu-Leu-Asp-Leu* Ala-Val-Glu-Phe. units.it While these peptidomimetic inhibitors can be highly potent, their development as drugs is often hindered by poor pharmacological properties. e-century.usnih.gov
Tyrosinase is the key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of great interest in cosmetics and for treating hyperpigmentation disorders. tandfonline.com Glutamic acid and its derivatives have been shown to inhibit this enzyme.
Glutamic acid itself has been demonstrated to be a significant inhibitor of mushroom tyrosinase, acting as a mixed-type inhibitor. bio-conferences.org The mechanism involves glutamic acid inducing changes in the enzyme's protein structure, partly through acidification and also by binding to the enzyme. bio-conferences.org Molecular docking studies suggest that glutamic acid may bind near the enzyme's binuclear copper active site, potentially disrupting copper binding and reducing activity. bio-conferences.org
Other carboxylic acids have also been studied, revealing different inhibition mechanisms. For example, L-pyroglutamic acid, a cyclized derivative of glutamic acid, exhibits competitive inhibition of tyrosinase. mdpi.com In contrast, 3-phenyllactic acid and malic acid show mixed-type inhibition. mdpi.com The ability of some compounds to act as copper chelators is a common mechanism for competitive inhibition of tyrosinase, as they can mimic the enzyme's natural substrates. nih.gov
Based on a review of the available literature, there is limited specific research focused on the investigation of this compound or its direct analogues as inhibitors of phosphodiesterase 7 (PDE7). While phosphodiesterase inhibitors are a broad area of research, including for central nervous system disorders, specific studies linking them to glutamic acid derivatives were not prominent in the consulted sources. heraldopenaccess.us
The potency and mechanism of enzyme inhibitors are quantified using several key parameters and graphical methods. The half-maximal inhibitory concentration (IC50) represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The inhibition constant (Ki) is a more specific measure of the binding affinity between the inhibitor and the enzyme.
Table 1: IC50 and Ki Values for Glutamic Acid Analogues against Various Enzymes
| Compound/Analogue Class | Target Enzyme | IC50 Value | Ki Value | Source(s) |
|---|---|---|---|---|
| N-{4-[(2-Amino-6-methyl-4-oxo... | Human TS | 40 nM | - | drugbank.com |
| N-{4-[(2-Amino-6-methyl-4-oxo... | Human DHFR | 20 nM | - | drugbank.com |
| Chain-extended MTX analogues | L1210 DHFR | 0.023-0.034 µM | - | nih.gov |
| (6R,S)-H4HPteGlu4-6 | GARFT | 0.3-1.3 µM | - | nih.gov |
| LY309886 | GARFT | 90 nM (EC50) | - | nih.gov |
| 2-Naphthylmethyl d-glutamic acid analogue (10) | Glutamate Racemase | 0.1 µg/mL | 16 nM | acs.orgacs.org |
| L-pyroglutamic acid | Mushroom Tyrosinase | 3.38 mM | - | mdpi.com |
| Glutamic acid | Mushroom Tyrosinase | 4.69 mM | 0.251 mM | bio-conferences.org |
Lineweaver-Burk plots, or double reciprocal plots, are a graphical method used to analyze enzyme kinetics and determine the mechanism of inhibition. pearson.commedschoolcoach.com By plotting the reciprocal of reaction velocity (1/V) against the reciprocal of substrate concentration (1/[S]), a straight line is generated. pressbooks.pub The intercepts and slope of this line change in characteristic ways depending on the type of inhibition:
Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site. On a Lineweaver-Burk plot, lines for different inhibitor concentrations intersect on the y-axis (Vmax is unchanged), but the x-intercept changes (Km appears to increase). pressbooks.pub L-pyroglutamic acid's inhibition of tyrosinase is an example of competitive inhibition. mdpi.com
Non-competitive Inhibition: The inhibitor binds to both the free enzyme and the enzyme-substrate complex at a site other than the active site. The lines on the plot intersect on the x-axis (Km is unchanged), while Vmax decreases. pressbooks.pub
Mixed Inhibition: The inhibitor binds to a site other than the active site, but its binding affects the affinity for the substrate. Vmax decreases and Km may increase or decrease. On the plot, the lines for different inhibitor concentrations intersect at a point to the left of the y-axis. researchgate.net Glutamic acid's inhibition of tyrosinase is characterized as mixed-type. bio-conferences.org
Antimicrobial and Biofilm Modulation Activities of Glutamic Acid Structural Analogues
Glutamic acid and its analogues have demonstrated notable antimicrobial properties and the ability to influence bacterial biofilm formation. Biofilms are structured communities of bacteria encased in a self-produced matrix, which protects them from environmental threats. frontiersin.org
A study evaluating glutamic acid (GLA) and its structural analogues found that GLA itself showed inhibitory activity against several Gram-positive and Gram-negative bacterial strains at concentrations of 0.88 mg/mL and 1.76 mg/mL. nih.govresearchgate.net The analogue glutamic acid diethyl ester (GLADE) showed the most promising results, with minimum inhibitory concentrations (MICs) of 12.75 mg/mL and 25.5 mg/mL against all tested strains. nih.gov
A specific class of 4-substituted D-glutamic acid analogues has been identified as the first potent inhibitors of the glutamate racemase (MurI) enzyme that also exhibit antibacterial activity. acs.orgacs.org This enzyme is crucial for the synthesis of D-glutamic acid, an essential component of the peptidoglycan cell wall in bacteria. The 2-naphthylmethyl derivative was found to be a potent competitive inhibitor of glutamate racemase with a Ki of 16 nM. acs.org These compounds showed potent activity against Streptococcus pneumoniae. acs.org
Furthermore, D-amino acids, including D-glutamic acid, are known to play a role in modulating biofilm formation. frontiersin.org In some bacteria, mixtures of D-amino acids can prevent biofilm growth. nih.gov For example, a mixture containing D-glutamic acid can prevent the growth of Streptococcus mutans. nih.gov The modulation of alanine, aspartate, and glutamate metabolism has also been linked to changes in biofilm formation in certain anaerobic bacteria. mdpi.com
Table 2: Minimum Inhibitory Concentration (MIC) of Glutamic Acid Analogues
| Compound | Bacterial Strains | MIC Value | Source |
|---|---|---|---|
| Glutamic Acid (GLA) | Clinically relevant Gram-positive & Gram-negative | 0.88 - 1.76 mg/mL | nih.gov |
| Glutamic acid diethyl ester (GLADE) | Clinically relevant Gram-positive & Gram-negative | 12.75 - 25.5 mg/mL | nih.gov |
Assessment of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The antibacterial properties of glutamic acid and its derivatives have been a subject of scientific investigation. The minimum inhibitory concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. nelsonlabs.comprotocols.io The minimum bactericidal concentration (MBC) is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial population. nelsonlabs.comnih.gov
A study evaluating the antibacterial effects of glutamic acid (GLA), glutamine (GLN), monosodium glutamate (MSG), and glutamic acid diethyl ester (GLADE) used both Gram-positive and Gram-negative bacterial reference strains. The results indicated that GLADE demonstrated the most promising antibacterial activity against all tested bacterial strains, with MIC values of 12.75 mg/mL and 25.5 mg/mL. nih.gov In the same study, GLA showed inhibitory activity at concentrations of 1.76 mg/mL and 0.88 mg/mL, while MSG inhibited bacterial growth at 112 mg/mL. nih.gov GLN, however, did not show any inhibitory capacity at the highest tested concentration of 2.86 mg/mL. nih.gov The MBC values for GLADE were also found to be satisfactory, at 51 mg/mL and 25.5 mg/mL. nih.gov
Another study investigated the MIC and MBC of various antimicrobials against different strains of Listeria monocytogenes. nih.govnih.gov While this study did not specifically test this compound, it provides context for the range of concentrations at which different compounds exhibit antibacterial effects. For instance, the MICs for benzalkonium chloride ranged from 0.25 to 20.00 ppm, while for sodium hypochlorite, they were between 1750 and 4500 ppm. nih.govnih.gov For antibiotics, the MICs varied widely, from 0.05-0.20 ppm for erythromycin (B1671065) to 160-430 ppm for fosfomycin. nih.govnih.gov
These studies highlight the potential for glutamic acid derivatives to exhibit antibacterial properties, although the specific activity of this compound itself was not detailed in the provided search results. The methodology for determining MIC and MBC is well-established, typically involving broth microdilution or agar (B569324) dilution methods. nelsonlabs.comprotocols.ioresearchgate.net
Evaluation of Influence on Bacterial Biofilm Formation
Bacterial biofilms are communities of microorganisms attached to a surface and encased in a self-produced matrix of extracellular polymeric substances (EPS). mdpi.commdpi.com Biofilms exhibit increased resistance to antimicrobial agents and the host immune system. mdpi.com The influence of glutamic acid and its analogs on biofilm formation has been investigated with some conflicting results. nih.gov
One study assessed the impact of glutamic acid (GLA), glutamine (GLN), monosodium glutamate (MSG), and glutamic acid diethyl ester (GLADE) on the biofilm formation of several clinically relevant bacteria. nih.gov The findings showed that for E. coli, there was generally no significant influence on biofilm formation by any of the four compounds, with some minor exceptions for GLN. nih.gov In contrast, for K. pneumoniae, a general stimulation of biofilm development was observed with all four compounds. nih.gov Similarly, for P. aeruginosa, the compounds tended to stimulate biofilm formation, although GLADE at certain concentrations (from 6.375 mg/mL to 51 mg/mL) did not show a significant effect. nih.gov
Conversely, other research has suggested that certain amino acids can have an anti-biofilm effect. For example, D-tyrosine has been shown to have an anti-biofilm effect against P. aeruginosa and Bacillus subtilis. nih.gov A study on Staphylococcus aureus biofilms found that the acidic amino acids D-aspartic acid and D-glutamic acid were able to significantly disperse established biofilms and inhibit new biofilm formation at concentrations of 20 mM and 40 mM, and 10 mM, 20 mM, and 40 mM, respectively. nih.gov This study also confirmed that the L-forms of these amino acids possess anti-biofilm activity. nih.gov The mechanism appeared to involve the disruption of the extracellular DNA (eDNA) meshwork within the biofilm. nih.gov
These contrasting findings suggest that the effect of glutamic acid and its derivatives on biofilm formation can be species-dependent and may also be influenced by the specific chemical structure of the analogue. The potential for these compounds to either promote or inhibit biofilm formation highlights the complexity of their interaction with bacterial communities.
In Vitro Cellular Activity of this compound Derivatives
Assessment of Anticancer Activity in Various Tumor Cell Lines
Derivatives of this compound have been investigated for their potential as anticancer agents. Several studies have synthesized and evaluated the in vitro anticancer activity of various compounds containing a glutamic acid or a related chemical scaffold.
One area of research has focused on quinoxaline (B1680401) derivatives. A study prepared thirty-three quinoxalines with an aminobenzoyl or aminobenzoylglutamate group and found that most of these derivatives showed moderate to strong growth inhibition activity against a variety of tumor cell lines at concentrations between 10⁻⁵ and 10⁻⁴ M. researchgate.net Some of these compounds also exhibited interesting selectivity at concentrations between 10⁻⁸ and 10⁻⁶ M. researchgate.net Another study on quinoxaline derivatives with a substituted benzylamino group also reported moderate to strong growth inhibition against various tumor cell lines. researchgate.net
Glutamic acid has also been used as a conjugate to improve the efficacy of existing anticancer drugs. nih.gov For example, poly (L-glutamic acid)-paclitaxel (PG-TXL) has demonstrated greater antitumor activity than free paclitaxel (B517696). nih.gov Similarly, a conjugate of γ-poly(α,L-glutamic acid) with cisplatin (B142131) showed effective inhibition of human breast tumor cells. nih.gov
The anticancer activity of novel imatinib (B729) analogues bearing a 2-chloroquinoline (B121035) moiety was evaluated against A549 (lung cancer) and MCF7 (breast cancer) cell lines. ijper.org These compounds exhibited moderate antiproliferative activity at a concentration of 10 µM. ijper.org Another study synthesized a series of quillaic acid derivatives and tested their antitumor activity against five human cancer cell lines, including HCT116 (colon cancer) and MCF-7. nih.gov Some of these derivatives showed improved antiproliferative activity compared to the parent compound. nih.gov
Furthermore, the National Cancer Institute's Developmental Therapeutics Program has screened various compounds for anticancer activity. For instance, a dinuclear organoplatinum(IV) complex was found to be cytotoxic against several cancer cell lines, including those of the central nervous system, renal, lung, colon, melanoma, ovarian, and breast cancers. nih.gov Similarly, some novel thienopyrimidine derivatives have shown remarkable anticancer activity, with one compound being particularly effective against a melanoma cell line. mdpi.com
Interactive Data Table: Anticancer Activity of Selected Compounds
| Compound/Derivative Class | Cell Line(s) | Activity/Concentration | Reference(s) |
| Quinoxaline derivatives | Various tumor panel cell lines | Moderate to strong growth inhibition (10⁻⁵ to 10⁻⁴ M); Selectivity (10⁻⁸ to 10⁻⁶ M) | researchgate.net |
| Imatinib analogues | A549 (lung), MCF7 (breast) | Moderate antiproliferative activity (10 µM) | ijper.org |
| Quillaic acid derivatives | HCT116 (colon), SW620 (colon), etc. | IC₅₀ = 2.46 μM (Compound E on HCT116) | nih.gov |
| Thieno[2,3-d]pyrimidin-4(3H)-ones | MDA-MB-435 (melanoma) | Growth Percent = -31.02% (Compound 5a) | mdpi.com |
| Benzoic acid derivatives | HeLa (cervical) | IC₅₀ = 10 µM (Compound 9) | preprints.org |
Investigation of Anti-Melanogenic Effects in Cellular Models
The potential of this compound derivatives and related compounds to inhibit melanin production has been explored in cellular models, primarily using B16F10 murine melanoma cells. nih.govoncotarget.comresearchgate.net Tyrosinase is a key enzyme in the process of melanogenesis, and its inhibition is a common strategy for developing anti-melanogenic agents. oncotarget.comnih.gov
Several studies have synthesized and tested derivatives with a β-phenyl-α,β-unsaturated carbonyl scaffold for their tyrosinase inhibitory and anti-melanogenic activities. researchgate.net In one study, (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one (BABT) derivatives were designed as tyrosinase inhibitors. nih.govnih.gov Two of these derivatives, compounds 7 and 8, showed more potent mushroom tyrosinase inhibitory activity than the well-known inhibitor, kojic acid. nih.govnih.gov Specifically, compound 8 was found to be 106 times more potent than kojic acid when L-tyrosine was used as the substrate. nih.gov In B16F10 cells, compound 8 demonstrated a greater ability to inhibit melanin production than kojic acid and did so in a concentration-dependent manner. nih.govnih.gov
Another study investigated 2-(substituted benzylidene)malononitrile derivatives and found that one compound, BMN11, exhibited strong tyrosinase inhibitory activity with an IC₅₀ of 17.05 μM. oncotarget.com This compound also significantly decreased melanin accumulation in B16F10 cells without causing cytotoxicity. oncotarget.com Similarly, a study on (Z)-5-(substituted benzylidene)-3-phenyl-2-thioxothiazolidin-4-one derivatives identified several analogues that inhibited mushroom tyrosinase more potently than kojic acid. nih.gov In B16F10 cells, these compounds inhibited both cellular tyrosinase and melanin production more effectively than kojic acid. nih.gov
The anti-melanogenic effects are often quantified by measuring the melanin content in treated cells compared to untreated controls. For example, treatment with certain extracts has been shown to reduce cellular melanin production by approximately 40%. scispace.com The inhibitory effects of novel compounds are frequently compared to kojic acid as a positive control. nih.govresearchgate.netresearchgate.net
These studies collectively indicate that derivatives incorporating a benzylidene or a related structure, which could be conceptually linked to this compound, are promising candidates for the development of anti-melanogenic agents.
Interactive Data Table: Anti-Melanogenic Activity of Selected Compounds
| Compound/Derivative Class | Cellular Model | Key Findings | Reference(s) |
| (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one (BABT) derivatives | B16F10 murine melanoma cells | Compound 8 was 106-fold more potent than kojic acid in inhibiting mushroom tyrosinase and effectively inhibited melanin production in cells. | nih.govnih.gov |
| 2-(substituted benzylidene)malononitrile derivatives | B16F10 murine melanoma cells | BMN11 showed strong tyrosinase inhibition (IC₅₀ = 17.05 μM) and decreased melanin accumulation. | oncotarget.com |
| (Z)-5-(substituted benzylidene)-3-phenyl-2-thioxothiazolidin-4-one derivatives | B16F10 murine melanoma cells | Analogues 1, 2, 3, and 6 inhibited cellular tyrosinase and melanin production more than kojic acid. | nih.gov |
| (Z)-5-(Substituted benzylidene)-4-thioxothiazolidin-2-one derivatives | B16F10 melanoma cells | Compound 56a had an IC₅₀ of 0.47 μM on monophenolase activity and showed better anti-melanogenic effects than kojic acid. | mdpi.com |
Modulation of Melanogenesis-Associated Protein Expression
The anti-melanogenic effects of various compounds are often mediated through the modulation of proteins involved in the melanin synthesis pathway. Key proteins in this process include tyrosinase (TYR), tyrosinase-related protein-1 (TRP-1), tyrosinase-related protein-2 (TRP-2), and microphthalmia-associated transcription factor (MITF). frontiersin.orgnih.govnih.gov MITF is a master regulator that controls the expression of TYR, TRP-1, and TRP-2. nih.govfrontiersin.orgbiomolther.org
Research has shown that effective anti-melanogenic agents can decrease the expression of these key proteins. For instance, a study on (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one (BABT) derivative 8 found that it inhibited the expression of both tyrosinase and MITF. nih.govnih.gov This suggests that its anti-melanogenic activity is not only due to direct tyrosinase inhibition but also due to the downregulation of the genetic machinery responsible for producing melanogenic enzymes. nih.govnih.gov
Similarly, another study on a different class of tyrosinase inhibitors, (Z)-5-(substituted benzylidene)-3-phenyl-2-thioxothiazolidin-4-one derivatives, found that the most potent analogue suppressed the protein levels of both tyrosinase and MITF, as well as the expression of melanogenesis-related genes. nih.gov This dual mechanism of action, involving both direct enzyme inhibition and suppression of gene expression, points to a more comprehensive anti-melanogenic effect. nih.gov
The signaling pathways that regulate MITF expression, such as the cAMP/PKA pathway and the MAPK pathway, are also targets for anti-melanogenic compounds. mdpi.com By interfering with these pathways, compounds can indirectly reduce the expression of MITF and, consequently, the entire melanogenesis cascade. For example, treatment of SK-MEL-2 human melanoma cells with cysteamine (B1669678) (CTM) was shown to decrease the expression of TRP-1, TRP-2, and MITF that had been induced by α-MSH. biomolther.org
Polymeric Applications of γ-Benzylglutamic Acid as Drug Delivery Platforms
Poly(γ-glutamic acid) (γ-PGA) and its derivatives, including γ-benzylglutamic acid, are gaining significant attention in the biomedical field, particularly for drug delivery applications. nih.govfrontiersin.org These polymers are attractive due to their biocompatibility, biodegradability, and water solubility. frontiersin.orgresearchgate.net
The chemical structure of γ-PGA, with its carboxylic side groups, allows for various modifications to tailor its properties for specific applications. tdx.cat For instance, the benzyl ester of γ-glutamic acid can be used as a protecting group during the synthesis of more complex polymer structures. nih.gov In one study, amphiphilic copolymers of mPEG and poly(γ-benzyl L-glutamate) were synthesized for the delivery of doxorubicin. nih.gov The benzyl groups were later displaced to allow for drug conjugation. nih.gov
Hydrophobic modifications of γ-PGA, such as partial esterification with benzyl groups, can lead to the formation of amphiphilic copolymers. These copolymers can self-assemble into nanoparticles, which are effective systems for encapsulating and controlling the release of drugs. tdx.cat The resulting nanoparticles can be further modified, for example, by attaching polyethylene (B3416737) glycol (PEG) to create "stealth" nanoparticles that can evade the immune system, or by adding targeting ligands like folic acid to direct the nanoparticles to specific cells or tissues. tdx.cat
Poly(L-glutamic acid)-based drug conjugates have shown promise in improving the therapeutic index of anticancer drugs. nih.gov For example, the conjugation of paclitaxel to poly(L-glutamic acid) resulted in a formulation with enhanced antitumor activity. nih.gov Similarly, a conjugate of γ-PGA with cisplatin has been shown to be effective against human breast tumor cells while reducing the toxicity associated with the free drug. nih.gov
The choice between α-PGA and γ-PGA can also influence the properties of the drug delivery system. A study comparing the two isoforms found that α-PGA was more suitable for forming stable nanoparticles with certain drugs due to its lower steric hindrance compared to γ-PGA. mdpi.com
Synthesis and Characterization of Modified Polypeptides with γ-Benzylglutamic Acid Backbone
The synthesis of polypeptides with a γ-benzylglutamic acid backbone, most notably poly(γ-benzyl-L-glutamate) (PBLG), is primarily achieved through the ring-opening polymerization (ROP) of γ-benzyl-L-glutamate N-carboxyanhydride (NCA). researchgate.netresearchgate.netmdpi.com This method allows for the creation of well-defined polypeptide structures. The process can be initiated by various amine-terminated molecules, which enables the synthesis of block copolymers with tailored properties. researchgate.net For instance, monomethoxy polyethylene glycol (PEG) has been used as an initiator to create amphiphilic copolymers (PBLG-PEG), where the PEG block provides a hydrophilic surface layer. researchgate.net Similarly, copolypeptides can be formed by polymerizing the NCA monomer with other amino acid NCAs, such as leucine (B10760876) NCA, to modulate the properties of the resulting polymer. sci-hub.se
The synthesis of these modified polypeptides can also involve post-polymerization modifications. For example, poly(γ-propargyl-L-glutamate) can be synthesized and its alkyne side chains can then be modified using "click" chemistry to attach other functional groups, such as PEG-azide, to make the polypeptide hydrophilic. mdpi.com
Characterization of these polypeptides is crucial to confirm their structure and properties. Common techniques include:
Fourier-Transform Infrared Spectroscopy (FTIR) and Proton Nuclear Magnetic Resonance (¹H NMR) are used to confirm the chemical structure and composition of the synthesized polymers. researchgate.netresearchgate.net FTIR is particularly useful for identifying the characteristic amide bands (Amide I, II, III) which can confirm the polypeptide's secondary structure, such as an α-helix. researchgate.net
Size-Exclusion Chromatography (SEC) is employed to determine the molar mass and dispersity (Đ) of the polymer chains, providing information on the control achieved during polymerization. researchgate.net
Conformational analysis often reveals that these polypeptides adopt ordered secondary structures, most commonly an α-helical conformation, which is a key feature for their application in forming nanoscale structures. researchgate.netmdpi.com
Mechanisms of Controlled Release from Polypeptide Formulations
Polypeptide formulations derived from γ-benzylglutamic acid are extensively researched for controlled release applications, particularly in drug delivery. nih.gov The mechanism of release is intrinsically linked to the structure of the formulation, which is often in the form of nanoparticles or hydrogels. researchgate.netumich.edu
These polymers, such as PBLG and its derivatives, can be formulated into nanoparticles using techniques like nanoprecipitation. researchgate.net These nanoparticles serve as carriers for therapeutic agents. The release of the entrapped substance can be controlled by several mechanisms:
pH-Dependent Release : A common strategy involves linking a drug to the polypeptide backbone via a pH-sensitive bond, such as a hydrazone bond. sci-hub.seresearchgate.net In the neutral pH of the bloodstream (around 7.4), the bond is stable, keeping the drug attached to the polymer. researchgate.net However, upon entering the more acidic environment of a tumor or an endosome (pH ~5.5), the hydrazone bond is cleaved, triggering the release of the drug. sci-hub.seresearchgate.net
Swelling/De-swelling of Hydrogels : Hydrogels synthesized from copolymers of glutamic acid can exhibit swelling behavior that is responsive to environmental cues like pH and ionic strength. umich.edu For example, a hydrogel can be designed to swell in a solution containing a drug, thereby entrapping it. The subsequent release of the drug is facilitated by the de-swelling of the hydrogel, which can be triggered by a change in pH. umich.edu
Plant Physiology and Agricultural Applications of Glutamic Acid and Benzyl Analogues
Glutamic acid and its benzyl analogues, such as benzyladenine, are recognized for their roles as biostimulants in agriculture, influencing various physiological processes that can lead to improved crop performance. researchgate.netmdpi.comconnectjournals.com These compounds can stimulate cell division, enhance nutrient uptake, and delay senescence. researchgate.net
Effects on Plant Growth and Yield Parameters
The exogenous application of glutamic acid and benzyladenine has been shown to positively impact the growth and yield of various crops. mdpi.comcabidigitallibrary.org Glutamic acid is a key amino acid involved in numerous metabolic pathways, including chlorophyll (B73375) synthesis and nitrogen assimilation, which are fundamental to plant growth. researchgate.netannualreviews.org Benzyladenine, a synthetic cytokinin, promotes cell division and nutrient mobilization. researchgate.net
Studies on crops like blueberry and garlic have demonstrated significant improvements in key growth and yield metrics. For instance, in blueberries, the application of glutamic acid increased the number of buds per stem, fruit weight, and fruit size. mdpi.com In garlic, treatments with L-Glutamic acid resulted in higher bulb fresh weight, width, and length. cabidigitallibrary.org Similarly, in broccoli, both glutamic acid and benzyladenine treatments led to significant increases in various growth parameters compared to control groups. researchgate.netresearchgate.net
| Crop | Treatment | Parameter | Observed Effect | Reference |
|---|---|---|---|---|
| Blueberry (cv. Biloxi) | Glutamic Acid (500 mg L⁻¹) | Number of Buds per Stem | 23% increase vs. control | mdpi.com |
| Blueberry (cv. Biloxi) | Glutamic Acid (500 mg L⁻¹) | Fruit Weight | 15% increase vs. control | mdpi.com |
| Blueberry (cv. Biloxi) | 6-Benzylaminopurine (B1666704) (6-BAP) | Fruit Equatorial Diameter | 32% increase vs. control | mdpi.com |
| Garlic (Taşköprü) | L-Glutamic Acid (800 mg L⁻¹) | Bulb Fresh Weight | Highest values observed among treatments | cabidigitallibrary.org |
| Garlic (Taşköprü) | L-Glutamic Acid (400 mg L⁻¹) | Leaf Width | 14.06% increase vs. control | cabidigitallibrary.org |
| Broccoli | Glutamic Acid | Total Yield | Increased compared to control | researchgate.net |
| Broccoli | Benzyl Adenine (B156593) | Growth Parameters | Significant increase vs. control | researchgate.net |
Influence on Active Component Biosynthesis in Crops
Beyond enhancing growth and yield, the application of glutamic acid and its benzyl analogues can also modulate the biosynthesis of important active components and secondary metabolites in crops, thereby improving their nutritional or functional quality. mdpi.comresearchgate.net Glutamic acid itself is a precursor for the synthesis of other amino acids and plays a role in the production of defense-related compounds. mdpi.comannualreviews.org
Research has shown that these treatments can lead to an accumulation of valuable phytochemicals. In a study on two broccoli hybrids, benzyladenine application led to a notable increase in the content of sulforaphane (B1684495) and ascorbic acid (Vitamin C). researchgate.net In blueberries, glutamic acid application increased the concentration of phenols and flavonoids in the leaves. mdpi.com The interaction between glutamic acid and 6-benzylaminopurine (6-BAP) was particularly effective, leading to fruits with higher levels of flavonoids and vitamin C. mdpi.com Furthermore, these biostimulants have been observed to increase chlorophyll content, which is essential for photosynthesis. researchgate.netmdpi.com
| Crop | Treatment | Active Component | Observed Effect | Reference |
|---|---|---|---|---|
| Broccoli | Benzyl Adenine | Sulforaphane Content | Increased compared to glutamic acid treatment | researchgate.net |
| Broccoli | Benzyl Adenine | Ascorbic Acid Content | Increased compared to glutamic acid treatment | researchgate.net |
| Broccoli | Glutamic Acid | Chlorophyll Content | Increased compared to benzyl adenine treatment | researchgate.net |
| Blueberry (cv. Biloxi) | Glutamic Acid (500 mg L⁻¹) | Leaf Phenol Content | 34% increase vs. control | mdpi.com |
| Blueberry (cv. Biloxi) | Glutamic Acid (500 mg L⁻¹) | Leaf Flavonoid Content | ~7% average increase vs. control | mdpi.com |
| Blueberry (cv. Biloxi) | Interaction of GLU (500 mg L⁻¹) & 6-BAP (20 mg L⁻¹) | Fruit Flavonoid Content | Significantly increased | mdpi.com |
| Blueberry (cv. Biloxi) | Interaction of GLU (500 mg L⁻¹) & 6-BAP (20 mg L⁻¹) | Fruit Vitamin C Content | Significantly increased | mdpi.com |
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for 2-Benzylglutamic acid to maximize yield and purity?
- Methodological Answer : The synthesis typically involves esterification of glutamic acid with benzyl alcohol under acidic catalysis. Key parameters include:
- Temperature : Reflux conditions (e.g., 80–100°C) to drive esterification while avoiding decomposition.
- Solvent Selection : Use anhydrous toluene or dichloromethane to minimize side reactions.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
- Characterization : Confirm identity via -NMR (e.g., benzyl protons at δ 7.2–7.4 ppm, α-proton at δ 3.8–4.2 ppm) and HPLC (purity >95%) .
Q. Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR for structural confirmation. Key peaks: benzyl group (aromatic protons), glutamate backbone (CH and CH resonances).
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (210 nm) to assess purity. Retention time should match a certified reference standard.
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to confirm molecular ion ([M+H] at m/z 238.1 for CHNO).
- Melting Point : Compare to literature values (e.g., 167–169°C) to verify crystallinity .
Q. How should researchers design experiments to assess the stability of this compound under varying pH conditions?
- Methodological Answer :
- Experimental Design : Prepare buffered solutions (pH 2–10) and incubate the compound at 37°C. Sample aliquots at timed intervals (0, 24, 48, 72 hrs).
- Analysis : Quantify degradation via HPLC. Monitor hydrolysis products (e.g., free glutamic acid) using UV/Vis or derivatization with ninhydrin.
- Data Interpretation : Calculate half-life () and plot degradation kinetics. Compare stability profiles to identify optimal storage conditions .
Advanced Research Questions
Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?
- Methodological Answer :
- Step 1 : Validate instrument calibration using certified standards (e.g., deuterated solvents for NMR, certified reference materials for HPLC).
- Step 2 : Perform 2D-NMR (e.g., COSY, HSQC) to resolve overlapping signals, particularly in crowded regions (e.g., δ 3.5–4.5 ppm).
- Step 3 : Cross-reference with computational predictions (e.g., density functional theory (DFT)-calculated chemical shifts).
- Step 4 : Replicate synthesis and analysis in independent labs to rule out batch-specific anomalies .
Q. What in vitro models are suitable for studying the pharmacological mechanisms of this compound?
- Methodological Answer :
- Cell-Based Assays : Use neuronal cell lines (e.g., SH-SY5Y) to evaluate glutamate receptor modulation. Measure intracellular calcium flux via fluorescent dyes (e.g., Fura-2 AM).
- Enzyme Inhibition Studies : Test activity against glutaminase or transaminases using spectrophotometric assays (e.g., NADH/NAD coupled reactions).
- Metabolic Profiling : Employ LC-MS/MS to track incorporation into metabolic pathways (e.g., TCA cycle intermediates) .
Q. How can computational methods predict the binding interactions of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with NMDA or metabotropic glutamate receptors. Focus on hydrogen bonding (e.g., carboxylate groups with Arg residues).
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze root-mean-square deviation (RMSD) and binding free energy (MM/PBSA).
- Validation : Compare predictions with mutagenesis data or cryo-EM structures of target proteins .
Q. What strategies reduce batch-to-batch variability in this compound synthesis?
- Methodological Answer :
- Process Optimization : Use design of experiments (DoE) to identify critical factors (e.g., reaction time, catalyst concentration).
- Quality Control (QC) : Implement in-line PAT (process analytical technology) tools, such as FTIR for real-time monitoring of reaction progress.
- Statistical Analysis : Apply multivariate analysis (e.g., PCA) to correlate raw material attributes (e.g., benzyl alcohol purity) with final product quality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
